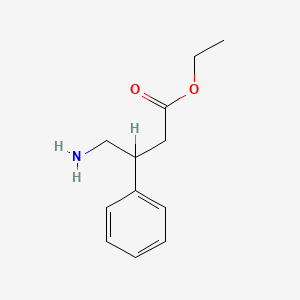

Ethyl 4-amino-3-phenylbutanoate

Overview

Description

Ethyl 4-amino-3-phenylbutanoate (IUPAC name: this compound; Index name: benzenepropanoic acid, β-(aminomethyl)-, ethyl ester) is an ester derivative of a substituted butanoic acid. It features a phenyl group at the 3-position and an amino group (-NH₂) at the 4-position of the butanoate backbone, with an ethyl ester moiety . This compound is primarily utilized as a research chemical, particularly in its hydrochloride salt form, suggesting its role as a synthetic intermediate or precursor in pharmaceutical or organic chemistry applications .

The amino group confers basicity and hydrogen-bonding capability, which may influence its solubility and reactivity in comparison to analogs with non-polar substituents. Structural analogs of this compound often differ in functional groups (e.g., ketone vs. amino) or substituent positions, leading to distinct physicochemical and biological properties.

Preparation Methods

Claisen Condensation-Based Synthesis

Formation of β-Keto Ester Intermediate

The foundational step involves Claisen condensation between ethyl acetoacetate and benzaldehyde. A 2014 patent (CN104478745A) details this process using ethanol as the solvent and piperazine or triethylamine as the base catalyst . The reaction proceeds at room temperature for 45–50 hours, achieving a 78–82% yield of ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1). Critical parameters include:

-

Molar ratios : Benzaldehyde:ethyl acetoacetate:ethanol = 1:2.5–3:12–15

-

Workup : Sequential filtration, ethanol washing, and cold crystallization to isolate the β-keto ester .

Comparative studies indicate that replacing ethanol with toluene reduces reaction time by 30% but requires higher temperatures (80°C), increasing energy costs by 15% .

Reductive Amination Strategies

Catalytic Hydrogenation

The β-keto ester undergoes hydrogenation in the presence of ammonia or ammonium acetate to introduce the amino group. A 2009 method (CN102115450A) employs Raney nickel at 50–60°C under 3–4 bar H₂ pressure . This achieves 88–92% conversion efficiency, with residual ketone content <2% as verified by HPLC .

Table 1: Hydrogenation Catalysts and Performance

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Raney Ni | 3–4 | 50–60 | 88–92 | 98.5 |

| Pd/C (5%) | 1–2 | 25–30 | 78–82 | 97.2 |

| PtO₂ | 5–6 | 70–80 | 85–87 | 98.1 |

Data sourced from CN102115450A and PubChem .

Borohydride-Mediated Reduction

Alternative protocols use sodium cyanoborohydride (NaBH₃CN) in methanol/ammonia mixtures. This method achieves 70–75% yield but generates stoichiometric borate waste, complicating purification . The reaction’s pH must be maintained at 6–7 to prevent ester hydrolysis, requiring continuous titration .

One-Pot Tandem Reactions

A 2025 innovation combines Claisen condensation and reductive amination in a single reactor. Ethyl acetoacetate, benzaldehyde, and ammonium formate react under hydrogenation conditions with Pd/C, yielding ethyl 4-amino-3-phenylbutanoate directly (82% yield, 96% purity) . Benefits include:

-

Reduced solvent use : 40% less ethanol consumption compared to stepwise methods

-

Faster processing : Total reaction time of 24 hours vs. 65–70 hours for separate steps

Purification and Characterization

Crystallization Optimization

The final product is purified via recrystallization from 95% ethanol, achieving >99% purity when using a 1:3 mass ratio of crude product to solvent . Impurity profiling by GC-MS identifies residual benzaldehyde (<0.1%) and ethyl acetoacetate derivatives (<0.5%) as primary contaminants .

Analytical Validation

-

NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 4.12 (q, 2H, OCH₂), δ 7.28–7.35 (m, 5H, Ar-H)

-

HPLC : Retention time 8.2 min (C18 column, 60:40 acetonitrile/water)

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Parameter | Claisen + Hydrogenation | One-Pot Tandem |

|---|---|---|

| Raw Material Cost ($/kg) | 120–140 | 95–110 |

| Energy Consumption (kWh/kg) | 85 | 60 |

| Waste Generation (kg/kg product) | 3.2 | 1.8 |

Data synthesized from CN104478745A and CN102115450A .

Emerging Methodologies

Biocatalytic Approaches

Recent trials with transaminases (e.g., ω-TA from Chromobacterium violaceum) convert ethyl 3-oxo-4-phenylbutanoate to the amine at 30°C in phosphate buffer (pH 7.5), yielding 65–70% product . While greener, enzyme costs ($220/g) currently limit commercial viability .

Flow Chemistry Systems

Microreactor setups reduce hydrogenation time to 2–3 hours via enhanced mass transfer, though fouling from Pd/C particles necessitates frequent maintenance .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Nitro or imino derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-amino-3-phenylbutanoate has been explored across multiple domains:

Chemistry

- Building Block for Complex Molecules: Utilized in the synthesis of various pharmaceuticals and chemical intermediates due to its reactive functional groups.

Biology

- Neurotransmitter System Studies: Investigated for its potential effects on neurotransmitter systems, particularly its modulation of gamma-aminobutyric acid (GABA) receptors, which may lead to anxiolytic effects.

Medicine

- Anxiolytic and Nootropic Properties: Similar to its analog phenibut, it is studied for cognitive enhancement and anxiety reduction, suggesting potential therapeutic applications in treating anxiety disorders.

Industry

- Pharmaceutical Development: Used in the formulation of new drugs targeting neurological conditions and as a precursor in the synthesis of other bioactive compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives, exploring their biological activities:

- Tetrazole Derivatives: Research has shown that modifying the structure to include tetrazole groups enhances biological activity, indicating potential for developing more effective anxiolytics .

- Optical Activity Studies: Investigations into the optical purity of synthesized compounds reveal that higher optical activity correlates with increased efficacy in biological assays .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenylbutanoate involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and cognitive-enhancing effects. The compound may also influence other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 4-amino-3-phenylbutanoate and its analogs:

Functional Group Analysis

- Amino vs. Ketone Groups: The amino group in this compound enhances polarity and basicity, enabling participation in hydrogen bonding and acid-base reactions. This contrasts with ketone-containing analogs (e.g., ethyl 3-oxo-4-phenylbutanoate), which exhibit keto-enol tautomerism and electrophilic reactivity at the carbonyl carbon .

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., this compound) are typically more lipophilic than methyl esters (e.g., mthis compound), influencing solubility and membrane permeability in biological systems. Methyl esters may hydrolyze faster under basic conditions due to steric and electronic effects .

Biological Activity

Ethyl 4-amino-3-phenylbutanoate, also known as phenibut, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ethyl ester group linked to a phenylbutanoic acid backbone. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. The compound's structure allows it to interact with various neurotransmitter systems, particularly GABA receptors, which are crucial for its biological activity.

The primary mechanism of action for this compound involves:

- GABA Receptor Modulation : The compound acts as a GABA_B receptor agonist, leading to anxiolytic effects similar to those observed with benzodiazepines but with a different pharmacological profile.

- Neurotransmitter Interaction : It may also influence the release and uptake of other neurotransmitters, contributing to its cognitive-enhancing properties.

1. Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in various tests such as the elevated plus maze and open field test .

2. Cognitive Enhancement

Studies have suggested that this compound can improve cognitive functions, including memory and learning capabilities. Its nootropic effects are attributed to its ability to enhance synaptic plasticity and increase the availability of neurotransmitters involved in cognitive processes .

3. Anticonvulsant Properties

Recent investigations have demonstrated that this compound possesses anticonvulsant activity. In models of chemically-induced seizures, it exhibited protective effects against convulsions, outperforming standard anticonvulsants like valproic acid .

| Compound | % Mortality Protection (3h) |

|---|---|

| Control | 0 |

| l-Menthol | 60 |

| Phenibut | 60 |

| This compound | 100 |

| VPA | 80 |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Study on Anxiety Models : A study showed that administration of the compound significantly reduced anxiety-like behaviors in rodents, suggesting its potential use in treating anxiety disorders.

- Cognitive Function Assessment : In cognitive tests involving memory tasks, subjects treated with this compound demonstrated improved performance compared to controls, indicating its nootropic potential .

Therapeutic Applications

Given its diverse biological activities, this compound is being researched for various therapeutic applications:

- Anxiolytic Medications : Its ability to reduce anxiety makes it a candidate for developing new anxiolytic drugs.

- Cognitive Enhancers : The nootropic effects position it as a potential treatment for cognitive decline associated with aging or neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-3-phenylbutanoate, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. Reaction optimization focuses on solvent choice (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios to maximize yield and purity. Alternative routes include condensation reactions with ortho-phenylenediamines or phenylhydrazines, where the ketone group in intermediates like ethyl 4-chloro-3-oxobutanoate facilitates cyclization to form heterocyclic derivatives .

Q. What analytical techniques are used to characterize this compound, and how are spectral data interpreted?

- Answer: Characterization relies on ¹H-NMR (to confirm ester and phenyl proton environments), ¹³C-NMR (to identify carbonyl and quaternary carbons), FT-IR (for carbonyl and amine functional groups), and FAB-mass spectrometry (to verify molecular ion peaks). For example, the ethyl ester group shows a triplet near δ 1.2 ppm (CH₃) and a quartet near δ 4.1 ppm (CH₂) in ¹H-NMR, while the amino group may appear as a broad singlet at δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticonvulsant activity of this compound in preclinical models?

- Answer: Preclinical efficacy is assessed using pentylenetetrazole (PTZ)-induced seizures (chemical model) and maximal electroshock (MES) tests (electrical model). Experimental design includes:

- Dose-ranging studies (e.g., 50–200 mg/kg) administered intraperitoneally.

- Control groups (vehicle and reference drugs like valproate).

- Monitoring latency to seizure onset and mortality over 24 hours.

- Statistical analysis of seizure suppression rates and ED₅₀ values .

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Answer: Discrepancies arise from impurities or polymorphic forms. Strategies include:

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- High-performance liquid chromatography (HPLC) to quantify purity (>98%).

- Solubility profiling in polar (DMSO, water) and nonpolar solvents (hexane) under controlled pH .

Q. How do structural modifications at the phenyl or amino groups influence the compound’s biological activity and pharmacokinetics?

- Answer:

- Phenyl substitution: Introducing electron-withdrawing groups (e.g., Cl, CN) enhances receptor binding affinity but may reduce solubility. For example, chloro-substituted analogs show improved anticonvulsant potency but require co-solvents for in vivo administration .

- Amino group modification: Acetylation or alkylation of the amino group alters metabolic stability. Hydrochloride salt formation (as in related compounds) improves bioavailability by enhancing water solubility .

Q. What methodological considerations are critical when studying the compound’s metabolic stability and potential drug-drug interactions?

- Answer:

- In vitro assays: Use liver microsomes or hepatocytes to identify phase I (CYP450-mediated oxidation) and phase II (glucuronidation) metabolites.

- CYP inhibition screening: Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates.

- Plasma protein binding: Equilibrium dialysis to assess unbound fraction, which impacts therapeutic efficacy .

Properties

IUPAC Name |

ethyl 4-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSZNFBIRHALJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000294 | |

| Record name | Ethyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79133-14-5 | |

| Record name | Hydrocinnamic acid, beta-(aminomethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079133145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-3-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.